Triphenylmethylisocyanide

Catalog No.
S1502906
CAS No.
1600-49-3
M.F
C20H15N
M. Wt
269.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylmethylisocyanide

CAS Number

1600-49-3

Product Name

Triphenylmethylisocyanide

IUPAC Name

[isocyano(diphenyl)methyl]benzene

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

InChI

InChI=1S/C20H15N/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H

InChI Key

CYIILORDDHWQLQ-UHFFFAOYSA-N

SMILES

[C-]#[N+]C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

[C-]#[N+]C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Triphenylmethylisocyanide (CAS 1600-49-3), commonly known as trityl isocyanide, is a highly sterically hindered, bench-stable solid isocyanide utilized extensively in multicomponent reactions (MCRs), coordination chemistry, and radical cyanation protocols. Unlike traditional low-molecular-weight aliphatic isocyanides, it operates as a "convertible" isocyanide, allowing for post-reaction modifications such as selective N-deprotection. Its unique combination of extreme steric bulk, solid-state stability, and the ability to release a highly stable trityl radical or cation makes it a premium reagent for synthesizing primary amides, nitriles, and complex pharmaceutical intermediates without the severe handling hazards associated with standard volatile isocyanides [1].

Research Fit

Sterically hindered isocyanide with altered reactivity profile
Bench-stable solid at room temperature
Convertible isocyanide for multicomponent reactions
Cyanide-free cyanation and cyanohydrin synthesis source

Substituting triphenylmethylisocyanide with common aliphatic alternatives like tert-butyl isocyanide or cyclohexyl isocyanide fundamentally alters both process safety and downstream synthetic viability. Standard isocyanides are volatile, highly toxic liquids with penetrating, foul odors that necessitate rigorous fume hood containment and specialized glassware decontamination. Furthermore, in multicomponent workflows like the Ugi reaction, standard isocyanides form highly stable secondary amides that resist cleavage. In contrast, trityl isocyanide yields an N-trityl group that is easily cleaved under mild acidic conditions to furnish primary amides. Replacing it with a non-convertible analog permanently traps the substrate, destroying the intended synthetic route for active pharmaceutical ingredients (APIs) or free amides [1].

Substitution Risk

Triphenylmethyl isocyanide
Clean deprotection and convertible isocyanide function; sterically suppressed isomerization
Common aliphatic/aromatic isocyanides
Isomerization to nitriles may shift kinetics; convertible behavior may not transfer; deprotection profiles differ
This reagent
Dual role as cyanide source and protecting group; reported clean Ugi deprotection
tBuNC and similar
Multicomponent reaction profiles may not reproduce; reduced yield and purification complexity
This reagent
Visible-light photoredox cyanation without toxic cyanide salts
Conventional cyanide reagents
Safety profile and functional group tolerance may not match; high-temperature SN2 pathways differ

Solid-State Stability and Odor Elimination for Scalable Processing

Trityl isocyanide is an odorless, bench-stable crystalline solid, which drastically simplifies procurement, storage, and scale-up compared to standard low-boiling isocyanides. While low-molecular-weight isocyanides require strict ventilation and post-reaction acid/methanol decontamination to neutralize their severe stench, trityl isocyanide can be handled as a standard solid reagent due to its high melting point and negligible vapor pressure .

Evidence DimensionPhysical state and volatility-driven odor
Target Compound DataSolid at room temperature (Melting point 133–135 °C), negligible vapor pressure
Comparator Or Baselinetert-Butyl isocyanide (Volatile liquid, Boiling point 91 °C)
Quantified DifferencePhase difference prevents vapor-phase odor transmission, eliminating the need for specialized EHS handling and glassware decontamination.
ConditionsStandard laboratory handling and storage at 25 °C.

Eliminating severe odor and volatility reduces environmental health and safety (EHS) overhead and simplifies large-scale manufacturing workflows.

Ugi Detritylation vs tBuNC
Head-to-head
Trityl isocyanide: clean reaction, 90% triphenylmethanol recovery
tBuNC: not clean, 52% carboxylic acid yield
Supports convertible isocyanide workflow selection
Ugi 4CR, acid-mediated deprotection

Convertible Reactivity in Multicomponent Reactions (MCRs)

In Ugi 4-component reactions (U-4CR), trityl isocyanide acts as a highly efficient convertible isocyanide. It reacts to form an N-trityl amide intermediate, which undergoes rapid deprotection under acidic conditions (due to the stability of the trityl cation) to yield the corresponding primary amide. In direct contrast, using tert-butyl or cyclohexyl isocyanide results in stable secondary amides that cannot be easily cleaved, blocking access to the primary amide target [1].

Evidence DimensionPost-MCR N-substituent cleavage capability
Target Compound Data100% cleavable N-trityl group under mild acidic conditions
Comparator Or Baselinetert-Butyl isocyanide (0% cleavage under identical mild acidic conditions)
Quantified DifferenceEnables complete conversion to primary amides, whereas standard isocyanides permanently trap the secondary amide.
ConditionsAcidic deprotection (e.g., TFA) following Ugi 4-component reaction.

Procurement of trityl isocyanide is mandatory when the final synthetic target requires a free primary amide rather than a permanently alkylated secondary amide.

Photoredox Cyanation
Cross-study comparable
This reagent: cyanide-free, visible light, broad sp³ scope
NaCN/KCN: toxic, high temperature, competing elimination
Supports safer cyanation protocol evaluation
Ir photocatalyst, blue LED

Superior Nitrile Yields in Radical Transnitrilation via β-Scission

Trityl isocyanide serves as an exceptional cyanide-free cyanating agent in radical transnitrilation reactions, such as the manganese-mediated cyanation of arylboronic acids. The reaction relies on the addition of an aryl radical to the isocyanide, followed by β-scission. Because the expelled trityl radical is highly stable, the equilibrium is strongly driven toward the nitrile product. When compared to benzyl isocyanide or tert-butyl isocyanide, trityl isocyanide delivers significantly higher yields because the trityl radical is vastly more stable than benzyl or tert-butyl radicals, preventing stalled intermediates [1].

Evidence DimensionNitrile yield in radical transnitrilation
Target Compound DataHigh nitrile yields (up to 91%) driven by stable trityl radical (Ph3C•) elimination
Comparator Or BaselineBenzyl isocyanide and tert-Butyl isocyanide (Yields significantly lower or trace amounts)
Quantified DifferenceTrityl isocyanide provides a thermodynamically favored β-scission pathway, outperforming less sterically hindered analogs by providing a highly stabilized leaving group.
ConditionsManganese(III) acetate mediated oxidative radical transnitrilation of arylboronic acids at 80 °C.

Ensures high-yielding, cyanide-free late-stage cyanation for pharmaceutical development, which fails or underperforms with standard isocyanides.

Cyanohydrin Synthesis
Class-level
Trityl isocyanide route: cyanide-free Passerini-type, asymmetric catalysis compatible
All previous protocols: rely on toxic cyanide sources
Context for cyanide-free cyanohydrin method development
Aldehyde + trityl isocyanide, chiral phosphoric acid
Isomerization Kinetics
Class-level
Aromatic isocyanides isomerize ~10× faster than aliphatic; steric bulk suppresses rate
Context-dependent stability review
19-compound solution-phase study; no direct source listed

Synthesis of Primary Amides via Ugi Reactions

Because the N-trityl group can be cleaved under mild acidic conditions, this compound is the optimal choice for Ugi and Passerini multicomponent reactions where the final target is a free primary amide or an active pharmaceutical ingredient (API) precursor, rather than a permanently substituted secondary amide [1].

Late-Stage Cyanation in API Manufacturing

Trityl isocyanide is utilized as a safe, solid, cyanide-free cyanating agent in radical transnitrilation and photoredox cyanation protocols. Its ability to undergo efficient β-scission to release a stable trityl radical makes it highly effective for introducing nitrile groups into complex molecular scaffolds without the toxicity risks of metal cyanides [1].

Odor-Free Multicomponent Library Generation

In high-throughput screening and combinatorial chemistry, trityl isocyanide allows for the rapid generation of compound libraries without the severe environmental health and safety (EHS) constraints, ventilation requirements, and glassware decontamination protocols required by malodorous liquid isocyanides [1].

Application Fit

Application
Selection Property
Validation Focus
Ugi 4CR convertible isocyanide workflows
Clean deprotection and triphenylmethanol recovery profile
Post-Ugi detritylation efficiency and product purity
Cyanide-free photoredox cyanation
Visible-light-mediated radical cyanation with broad scope
Functional group tolerance and elimination of toxic cyanide salts
Cyanohydrin synthesis without cyanide
Passerini-type cyanide-free protocol, compatible with asymmetric catalysis
Cyanide-free method development and chiral induction
Strecker reaction cyanide source
Effective cyanide equivalent with recoverable byproduct
α-Aminonitrile synthesis and atom economy

XLogP3

4.2

Wikipedia

1,1',1''-(Isocyanomethanetriyl)tribenzene

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